Free laminaribiose is insoluble in anhydrous solvents, requiring inefficient multi-step protection before glycosylation. Laminaribiose octaacetate directly addresses this bottleneck as a ready-to-use, organic-soluble precursor.
Standardized quality supports reliable procurement for synthetic carbohydrate laboratories.
Laminaribiose octaacetate (CAS 22551-65-1) is a peracetylated, β-(1→3)-linked disaccharide building block heavily utilized in synthetic carbohydrate chemistry . Unlike its unprotected free sugar counterpart, this fully acetylated derivative provides exceptional chemical stability, precise stereochemical definition, and high solubility in standard aprotic organic solvents . It is predominantly procured by industrial and academic laboratories as a standardized, ready-to-use precursor for the synthesis of complex β-(1→3)-glucan oligosaccharides, specific enzyme inhibitors, and well-defined glycoconjugates, effectively circumventing the handling and solubility challenges associated with highly polar, unprotected carbohydrates.
Attempting to substitute laminaribiose octaacetate with free laminaribiose or crude β-glucan extracts (such as curdlan) introduces severe process bottlenecks in organic synthesis . Free laminaribiose is insoluble in the anhydrous reaction solvents (e.g., dichloromethane) required for moisture-sensitive, Lewis acid-promoted glycosylations, necessitating inefficient, multi-step global protection protocols that significantly reduce overall yield. Furthermore, substituting with the structurally similar but cheaper cellobiose octaacetate (β-1,4-linked) completely alters the spatial geometry of the resulting glycoconjugates, rendering downstream derivatives biologically inactive in assays specifically targeting β-(1→3)-glucan receptors or hydrolases [1].
Glycosidic linkage: β-(1→3) not replicated by cellobiose octaacetate (β-1,4) or gentiobiose octaacetate (β-1,6); enzymatic recognition and synthetic utility may differ.
Thermal profile: markedly lower melting point changes identity verification workflow; common peracetylated disaccharides do not provide the same rapid thermal check.
Crystal conformation: distinct torsion angles reported; molecular recognition and crystallization behavior may not transfer to β-(1→4) or β-(1→6) analogs.
Laminaribiose octaacetate exhibits high solubility in aprotic organic solvents such as dichloromethane (DCM) and ethyl acetate, which is critical for homogeneous, Lewis acid-catalyzed glycosylation reactions. In contrast, free laminaribiose is highly hydrophilic and practically insoluble in DCM, requiring either aqueous media or complex polar solvent systems that rapidly quench standard moisture-sensitive glycosyl promoters (e.g., TMSOTf).
| Evidence Dimension | Solubility in anhydrous aprotic solvents (e.g., DCM) |
| Target Compound Data | Highly soluble (>50 mg/mL), enabling homogeneous organic phase reactions |
| Comparator Or Baseline | Free laminaribiose (practically insoluble, <0.1 mg/mL in DCM) |
| Quantified Difference | >500-fold increase in organic solvent solubility |
| Conditions | Standard laboratory temperature (20-25 °C) in dichloromethane |
Enables direct integration into standard anhydrous glycosylation workflows without requiring a preliminary, yield-reducing global protection step.
As a fully protected intermediate, laminaribiose octaacetate allows for rapid, selective anomeric deprotection and subsequent activation to form highly reactive glycosyl donors, such as laminaribiosyl trichloroacetimidates . Utilizing this pre-acetylated compound reduces the synthetic pathway to a functional donor to just two steps, whereas starting from free laminaribiose requires exhaustive peracetylation prior to anomeric activation, adding synthetic steps and decreasing the overall isolated yield of the donor .
| Evidence Dimension | Synthetic steps to reactive glycosyl donor |
| Target Compound Data | 2 steps (anomeric deacetylation, then activation) |
| Comparator Or Baseline | Free laminaribiose (requires initial global protection step prior to activation) |
| Quantified Difference | Elimination of the global peracetylation step, saving 12-24 hours of reaction and purification time |
| Conditions | Standard carbohydrate activation protocols (e.g., hydrazine acetate followed by trichloroacetonitrile/DBU) |
Reduces reagent consumption and labor time for procurement teams sourcing building blocks for complex glycan assembly.
The specific β-(1→3) linkage of laminaribiose octaacetate is essential for synthesizing probes and inhibitors targeting β-1,3-glucan recognition proteins and hydrolases [1]. For example, isofagomine derivatives synthesized from laminaribiose octaacetate act as potent inhibitors of 1,3-β-D-glucan endo-hydrolases with an ID50 of 3.1 µM[1]. Substituting this precursor with cellobiose octaacetate (β-1,4-linked) yields derivatives with incorrect spatial geometry that fail to inhibit 1,3-specific hydrolases [1].
| Evidence Dimension | Target enzyme inhibition (ID50 against 1,3-β-D-glucan endo-hydrolase) |
| Target Compound Data | 3.1 µM (laminaribiosyl derivative) |
| Comparator Or Baseline | Cellobiosyl derivative (β-1,4-linked analog) |
| Quantified Difference | Strictly active (3.1 µM) vs inactive due to linkage mismatch |
| Conditions | In vitro enzyme inhibition assay (barley 1,3-β-D-glucan endo-hydrolase) |
Confirms that buyers targeting β-1,3-glucan biological pathways must procure the exact laminaribiose precursor rather than cheaper β-1,4 analogs.
Laminaribiose octaacetate is the ideal starting material for the stepwise construction of longer β-(1→3)-linked glycans. Its fully protected hydroxyl groups prevent unwanted branching during glycosidic bond formation, ensuring linear chain extension in synthetic carbohydrate workflows .
The compound is utilized to synthesize specific inhibitors, such as laminaribiosyl-isofagomines, for studying plant and fungal 1,3-β-D-glucan endo-hydrolases. The precise β-(1→3) linkage provided by the octaacetate precursor is strictly required for active site binding and achieving low micromolar inhibition [1].
It serves as a reliable, organic-soluble glycosyl donor precursor for conjugating laminaribiose to proteins, lipids, or synthetic polymers. These well-defined glycoconjugates are essential for downstream research into innate immune receptor recognition of fungal cell wall components .